

Monocrotophos-d6 CAS number 1795136-77-4

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Compound of Interest

Compound Name: Monocrotophos-d6

Cat. No.: B13828459

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A comprehensive technical guide on **Monocrotophos-d6** (CAS Number: 1795136-77-4), this document is intended for researchers, scientists, and drug development professionals. It provides in-depth data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Compound Data

Monocrotophos-d6 is the deuterated form of Monocrotophos, a broad-spectrum organophosphate insecticide.^{[1][2]} Due to its isotopic labeling, **Monocrotophos-d6** serves as an ideal internal standard for the quantitative analysis of Monocrotophos in various matrices by isotope dilution methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Monocrotophos-d6** and its unlabeled counterpart, Monocrotophos. This data is essential for method development in analytical chemistry, particularly for techniques like chromatography and mass spectrometry.

| Property | Monocrotophos-d6 | Monocrotophos | Reference(s) |
|---------------------|------------------|--|--------------|
| CAS Number | 1795136-77-4 | 6923-22-4 | [1][4] |
| Molecular Formula | C7H8D6NO5P | C7H14NO5P | |
| Molecular Weight | 229.2 g/mol | 223.16 g/mol | |
| Appearance | Solid | Colorless, hygroscopic crystals (technical grade: dark brown semi-solid) | |
| Melting Point | Not available | 54-55 °C | |
| Boiling Point | Not available | 125 °C at 0.0005 mmHg | |
| Water Solubility | Not available | Soluble | |
| Storage Temperature | -20°C | Not specified | |

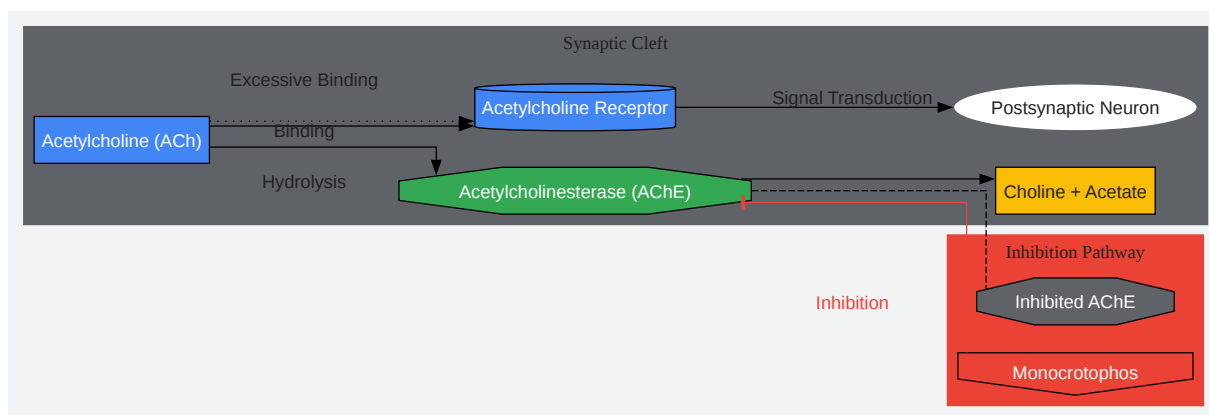
Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Monocrotophos, and by extension the biological context for its detection, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Inhibition of AChE by organophosphates like Monocrotophos leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Monocrotophos.



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Caption: Mechanism of Acetylcholinesterase Inhibition by Monocrotophos.

Experimental Protocols: Quantitative Analysis using LC-MS/MS

Monocrotophos-d6 is primarily used as an internal standard in quantitative analytical methods. The following protocol outlines a general procedure for the analysis of Monocrotophos in a biological matrix (e.g., plasma, tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

- Homogenization: Homogenize 10 g of the biological sample.

- Spiking: Add a known concentration of **Monocrotophos-d6** internal standard to the homogenized sample.
- Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.
- Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

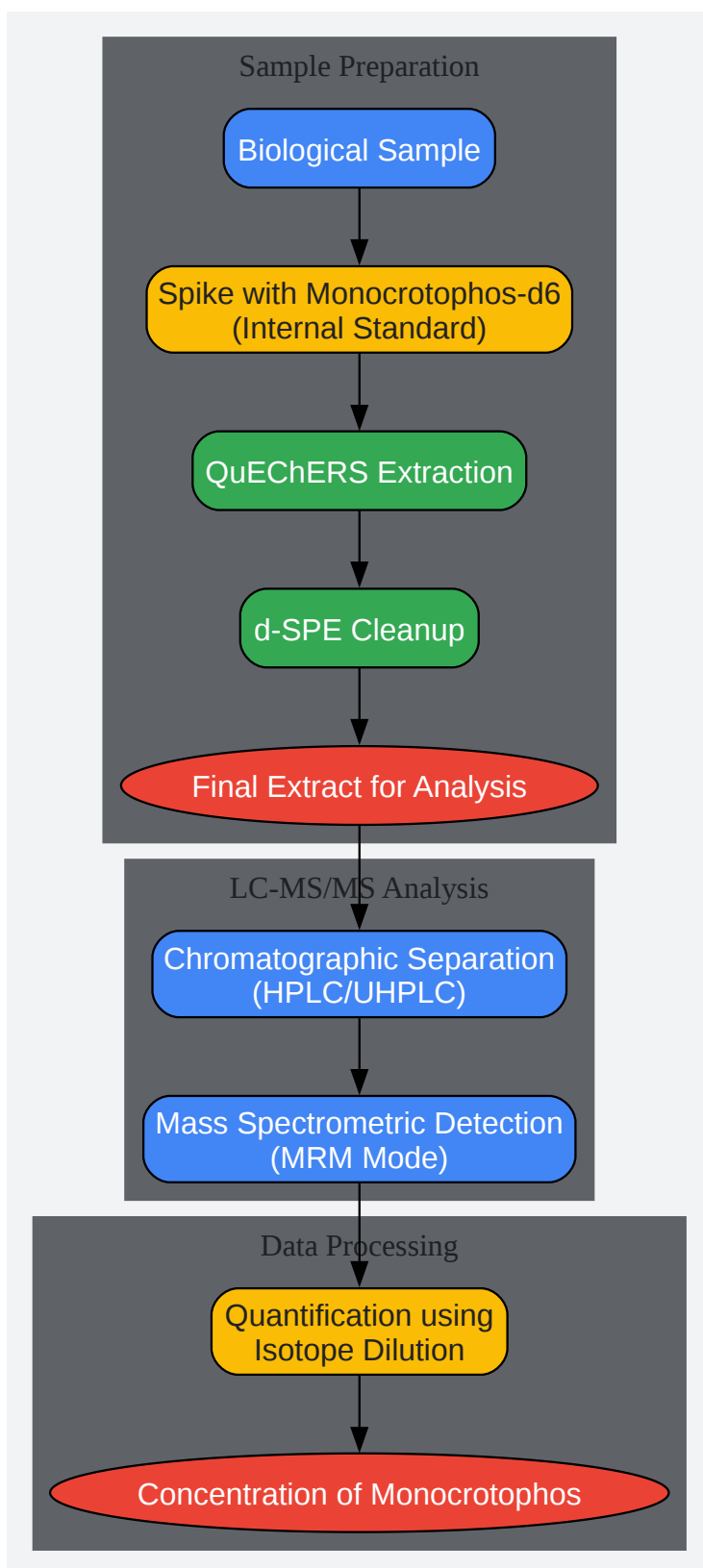
LC-MS/MS Analysis

- Chromatographic Separation:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).

- Monocrotophos MRM Transitions: Monitor for specific precursor-to-product ion transitions (e.g., m/z 224 \rightarrow [product ions]).
- **Monocrotophos-d6** MRM Transitions: Monitor for the corresponding transitions for the deuterated standard (e.g., m/z 230 \rightarrow [product ions]).
- Quantification:
 - Construct a calibration curve using known concentrations of Monocrotophos standard solutions, each containing a fixed concentration of the **Monocrotophos-d6** internal standard.
 - Calculate the concentration of Monocrotophos in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantitative analysis of Monocrotophos using **Monocrotophos-d6** as an internal standard.



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Caption: Workflow for Quantitative Analysis of Monocrotophos.

Conclusion

Monocrotophos-d6 is an essential analytical tool for the accurate quantification of Monocrotophos in complex matrices. Its use in isotope dilution mass spectrometry provides a robust and reliable method for researchers in toxicology, environmental science, and drug development. Understanding the core properties of both the labeled and unlabeled compounds, along with the underlying biological mechanism of action and the analytical workflow, is crucial for its effective application in scientific research.

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References

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